molecular formula C7H5BBrNO2 B1532159 3-Bromo-2-cyanophenylboronic acid CAS No. 1032231-32-5

3-Bromo-2-cyanophenylboronic acid

Cat. No. B1532159
M. Wt: 225.84 g/mol
InChI Key: LHGIIQFOQAPPQA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The compound can be produced by various methods, such as Suzuki-Miyaura cross-coupling, direct cyanation, and cyclocondensation reaction .


Chemical Reactions Analysis

This compound is employed in a rhodium-catalyzed [3+2] annulation with alkynes leading to substituted indenones . It also participates in the discovery and synthesis of 1,2,4-triazoles as novel allosteric valosine containing protein (VCP) inhibitors .


Physical And Chemical Properties Analysis

The compound is a solid at room temperature . It has a molecular weight of 225.84 g/mol . The compound is soluble in organic solvents such as dimethyl sulfoxide (DMSO), ethanol, and methanol, but insoluble in water .

Scientific Research Applications

Rhodium-Catalyzed Annulation Reactions

3-Bromo-2-cyanophenylboronic acid is utilized in rhodium-catalyzed annulation reactions. Miura and Murakami (2005) describe a process where 2-cyanophenylboronic acid reacts with alkynes or alkenes to form substituted indenones or indanones. This method is significant for constructing cyclic skeletons via intramolecular nucleophilic addition of organorhodium(I) species to a cyano group (Miura & Murakami, 2005).

Halodeboronation of Aryl Boronic Acids

Szumigala et al. (2004) developed a scalable synthesis of 2-bromo-3-fluorobenzonitrile via bromodeboronation of 2-cyano-6-fluorophenylboronic acid. This method demonstrates the general utility of halodeboronation in transforming aryl boronic acids into aryl bromides and chlorides with good to excellent yields (Szumigala et al., 2004).

Suzuki Cross-Coupling Reaction

The Suzuki cross-coupling reaction involves 3-Bromo-2-cyanophenylboronic acid and has significant applications in pharmacology. A study by Ikram et al. (2015) synthesizes new thiophene derivatives via this reaction, which showed promising haemolytic, biofilm inhibition, and anti-thrombolytic activities (Ikram et al., 2015).

Preparation of Arylboronic Acids

Li et al. (2002) describe a protocol for the preparation of various arylboronic acids, including 3-pyridylboronic acid, using 3-bromopyridine. This method emphasizes the versatility of arylboronic acids in synthesis, potentially applicable to compounds like 3-Bromo-2-cyanophenylboronic acid (Li et al., 2002).

Safety And Hazards

The compound is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to use personal protective equipment .

properties

IUPAC Name

(3-bromo-2-cyanophenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BBrNO2/c9-7-3-1-2-6(8(11)12)5(7)4-10/h1-3,11-12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHGIIQFOQAPPQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C(=CC=C1)Br)C#N)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BBrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90674931
Record name (3-Bromo-2-cyanophenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90674931
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.84 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-2-cyanophenylboronic acid

CAS RN

1032231-32-5
Record name B-(3-Bromo-2-cyanophenyl)boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1032231-32-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3-Bromo-2-cyanophenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90674931
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
S Luliński, J Serwatowski, M Szczerbińska - 2008 - Wiley Online Library
Selected activated bromobenzenes XC 6 H 4 Br (X = 4‐Br, 4‐I, 4‐CN, 2‐CN) were successfully deprotonated with lithium 2,2,6,6‐tetramethylpiperidide (LTMP) in THF at –80 C. Thus, 2,5…

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